Biliverdin hydrochloride

Description

What exactly is Biliverdin?

Biliverdin (Latin for green bile) is a green tetrapyrrolic bile pigment and is a product of heme catabolism. Biliverdin is a green bile pigment produced from the oxidation of heme in a reaction catalyzed by heme oxygenase and is further reduced to bilirubin by biliverdin reductase. It is the pigment responsible for a greenish color sometimes seen in bruises. Biliverdin regulates the cellular heme degradation process by inhibiting substrates from binding to the catalytic site of heme oxygenase. Biliverdin pigments are believed to have antioxidant and antimutagenic properties.

Metabolism of Biliverdin

Biliverdin results from the breakdown of the heme moiety of hemoglobin in erythrocytes. Macrophages degrade senescent erythrocytes, breaking the heme down to hemosiderin and Biliverdin, in which Biliverdin usually quickly decreases to free bilirubin. Biliverdin appears briefly in bruises that have their green. In bruises, its break down into bilirubin causes the appearance of a yellowish hue.

Role in disease for Biliverdin

Biliverdin has been detected excessively in the blood of people with hepatic disease. Jaundice is caused by the accumulation of bilirubin or Biliverdin (or the two) throughout the system of circulation as well as tissues. Jaundiced skin and the sclera (whites in the eye) are signs of liver disease.

Benefits of Biliverdin

Biliverdin is one of them. have significant antioxidant and antimutagenic properties. They could therefore perform a vital physiological role. 5. Biliverdin and bilirubin have been demonstrated to be powerful detoxifiers of hydroperoxyl radicals.

In addition, they have been proven to block the effects of aromatic polycyclic hydrocarbons, heterocyclic amines, and oxygenates, all of which can be mutagens. It is believed that the biliverdin compound -- and numerous other tetrapyrrolic pigments could also be an HIV-1 protease inhibitor for having beneficial effects on asthma. However, more studies are needed to verify these findings.

Biliverdin has been employed as an IR-emitting chromophore for in vivo imaging in a complex with reengineered bacterial phytochrome. In contrast to fluorescent proteins, which form their chromophore through posttranslational modifications of the polypeptide chain, phytochromes bind an external ligand (in this case, Biliverdin), and successful imaging of the first bacteriophytochrome-based probe required the addition of the exogenous Biliverdin.

Recent studies demonstrated that bacteriophytochrome-based fluorescent proteins with high affinity to Biliverdin could be imaged in vivo utilizing endogenous ligand only and, thus, with the same ease as the conventional fluorescent proteins. The advent of the second and further generations of the biliverdin-binding bacteriophytochrome-based probes should broaden the possibilities for non-invasive in vivo imaging.

Biliverdin in animals

Biliverdin is a crucial pigment found in egg shells of birds in particular, mainly blue and green surfaces. Blue egg shells contain an incredibly higher amount of Biliverdin than brown eggshells.

The Biliverdin in eggshells is created by the shell gland, more than the breakdown of erythrocytes in the bloodstream. However, it is not proven to suggest that the substance's sources are neither tetrapyrroles nor free haem derived from blood plasma.

Additionally, studies have discovered that Biliverdin can be found in the blood of blue-green color of a variety of marine fish, the blood of the tobacco Hornworm, the moth's wings and butterflies eggs, the serum of frogs, as well as the placentas of dogs. For dogs, this may result, in sporadic instances, in the birth of pups with green fur. However, the color green fades shortly following birth. In the garfish, as well as related species, bones are bright green due to the Biliverdin.

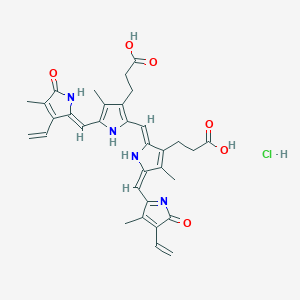

Structure

3D Structure of Parent

Properties

CAS No. |

856699-18-8 |

|---|---|

Molecular Formula |

C33H35ClN4O6 |

Molecular Weight |

619.1 g/mol |

IUPAC Name |

3-[(2Z)-2-[[3-(2-carboxyethyl)-5-[(Z)-(3-ethenyl-4-methyl-5-oxopyrrol-2-ylidene)methyl]-4-methyl-1H-pyrrol-2-yl]methylidene]-5-[(4-ethenyl-3-methyl-5-oxopyrrol-2-yl)methylidene]-4-methylpyrrol-3-yl]propanoic acid;hydrochloride |

InChI |

InChI=1S/C33H34N4O6.ClH/c1-7-20-19(6)32(42)37-27(20)14-25-18(5)23(10-12-31(40)41)29(35-25)15-28-22(9-11-30(38)39)17(4)24(34-28)13-26-16(3)21(8-2)33(43)36-26;/h7-8,13-15,34-35H,1-2,9-12H2,3-6H3,(H,37,42)(H,38,39)(H,40,41);1H/b24-13?,27-14-,28-15-; |

InChI Key |

OZCVSEGCSGTCIO-CKKHYNBESA-N |

Synonyms |

3,18-diethenyl-1,19,22,24-tetrahydro-2,7,13,17-tetramethyl-1,19-dioxo-21H-biline-8,12-dipropanoic acid, monohydrochloride |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Mechanism of Action of Biliverdin Hydrochloride in Oxidative Stress

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key pathological driver in a multitude of diseases. Biliverdin (B22007), a natural breakdown product of heme, and its hydrochloride salt, represent a promising therapeutic axis for mitigating oxidative damage. The primary mechanism of action is not direct scavenging by biliverdin itself, but rather its role as a substrate for the potent, multifaceted antioxidant system centered around its metabolite, bilirubin (B190676). This guide details the core mechanisms, presents quantitative data on antioxidant efficacy, provides exemplary experimental protocols for investigation, and visualizes the key pathways involved. The central tenet of biliverdin's action is its enzymatic conversion to bilirubin, which then engages in a powerful, catalytic redox cycle, inhibits key ROS-producing enzymes, and modulates endogenous antioxidant gene expression.

The Core Mechanism: The Biliverdin-Bilirubin Redox Cycle

The cornerstone of biliverdin's antioxidant effect is its rapid, in-vivo conversion to bilirubin by the cytosolic enzyme Biliverdin Reductase (BVR).[1][2] This reaction is not merely a step in heme catabolism but the initiation of a potent, catalytic antioxidant cycle.

-

Reduction to a Potent Antioxidant : Biliverdin is reduced to bilirubin, a significantly more powerful lipophilic antioxidant.[3][4] This enzymatic step requires NADPH as a reducing cofactor.[5]

-

ROS Scavenging by Bilirubin : Bilirubin, particularly effective within lipid membranes, directly scavenges a variety of ROS, including peroxyl radicals and superoxide (B77818) anions.[5] In this process, bilirubin is oxidized.

-

Recycling to Bilirubin : The oxidized bilirubin (biliverdin) is then immediately recycled back to bilirubin by BVR, consuming another molecule of NADPH.[1][5]

This cyclic process allows a small, physiologic concentration of bilirubin to neutralize a vastly larger molar excess of oxidants.[6] It has been demonstrated that as little as 10 nM bilirubin can protect cultured cells from the toxicity of 100 µM hydrogen peroxide, a 10,000-fold excess, highlighting the immense amplification capacity of this cycle.[3][6]

Modulation of Cellular Signaling Pathways

Beyond direct ROS scavenging via the bilirubin cycle, the components of this pathway actively modulate key intracellular signaling networks to bolster cellular antioxidant defenses.

Inhibition of NADPH Oxidase (NOX)

NADPH oxidases are a major family of enzymes responsible for the deliberate production of superoxide and other ROS for signaling purposes; their overactivity is a major source of oxidative stress. Both biliverdin and bilirubin have been shown to inhibit the activation of superoxide-producing NADPH oxidase.[7][8] The mechanism involves preventing the assembly and activation of the NOX complex, thereby reducing the generation of superoxide at its source.[7][8][9] This action is particularly critical in pathological conditions like diabetic nephropathy and endotoxic shock.[8]

Non-Canonical Regulation of the Nrf2 Pathway

Biliverdin Reductase (BVR) possesses a critical, non-enzymatic function in regulating the master antioxidant transcription factor, Nrf2 (Nuclear factor erythroid 2-related factor 2). Under conditions of oxidative stress, BVR can physically interact with Nrf2, promoting its stabilization and nuclear translocation. In the nucleus, Nrf2 binds to Antioxidant Response Elements (AREs) in the promoter regions of a wide array of cytoprotective genes, including heme oxygenase-1 (HO-1), SOD, and enzymes involved in glutathione (B108866) synthesis. This BVR-Nrf2 axis represents a crucial indirect mechanism by which biliverdin administration can lead to a broad and sustained upregulation of the cell's intrinsic antioxidant machinery.

Quantitative Assessment of Antioxidant Efficacy

While biliverdin itself shows modest antioxidant activity, its conversion to bilirubin provides a significantly more potent defense. The following tables summarize available quantitative data.

| Assay Type | Molecule | Metric | Value | Notes | Reference |

| ORAC | Bilirubin | Relative ORAC Value | 0.84 | Compared to Trolox (value of 1.0) on a molar basis. | [10] |

| TEAC | Bilirubin | Correlation (r²) | 0.99 | In vitro correlation between plasma TEAC and bilirubin concentration. | [2] |

| Cellular Protection | Bilirubin | Protective Ratio | 1:10,000 | 10 nM bilirubin protects against 100 µM H₂O₂ in cultured cells. | [3][6] |

| General Activity | Bilirubin | Comparative Potency | > Biliverdin | Bilirubin is consistently reported as a more effective antioxidant than biliverdin. | [1][4] |

| Biological System | Metric | Finding | Notes | Reference |

| Newborn Plasma | TEAC (mmol/L) | 1.67 ± 0.12 | In infants with hyperbilirubinemia. | [2] |

| Newborn Plasma (Post-Transfusion) | TEAC (mmol/L) | 1.37 ± 0.09 | After exchange transfusion lowered bilirubin levels. | [2] |

| Macrophage Cells | NOX Activity | Inhibition | Bilirubin inhibits LPS-stimulated NADPH oxidase activity. | [11][12] |

| Neutrophil Cell-Free System | NOX Activity | Inhibition | Bilirubin and biliverdin show dose-dependent inhibition of NOX activation. | [7] |

Experimental Protocols

The following sections provide detailed, synthesized methodologies for key experiments used to evaluate the antioxidant mechanism of biliverdin and its derivatives.

Protocol: Biliverdin Reductase (BVR) Activity Assay (Spectrophotometric)

This protocol measures the enzymatic activity of BVR in cell or tissue lysates by monitoring the conversion of biliverdin to bilirubin.

-

1. Reagent Preparation:

-

Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, and protease inhibitor cocktail.

-

Assay Buffer: 50 mM Tris-HCl, pH 8.7.

-

Biliverdin Stock Solution: 1 mM biliverdin hydrochloride in DMSO. Store protected from light.

-

NADPH Stock Solution: 10 mM NADPH in Assay Buffer. Prepare fresh.

-

Bovine Serum Albumin (BSA) Solution: 4 mg/mL in Assay Buffer.

-

-

2. Lysate Preparation:

-

Homogenize tissue or lyse cultured cells in ice-cold Lysis Buffer.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant (cytosolic fraction) and determine protein concentration using a BCA or Bradford assay.

-

-

3. Assay Procedure (96-well plate format):

-

To each well, add 5-20 µg of lysate protein. Adjust volume with Assay Buffer.

-

Add BSA solution to a final concentration of 400 µg/mL.

-

Add biliverdin stock solution to a final concentration of 10 µM.

-

Pre-incubate the plate at 37°C for 5 minutes.

-

Initiate the reaction by adding NADPH to a final concentration of 100-200 µM.

-

Immediately place the plate in a spectrophotometer pre-warmed to 37°C.

-

Measure the increase in absorbance at 450-460 nm (peak for bilirubin) and the decrease at ~670 nm (biliverdin) every 2 minutes for 30-60 minutes.

-

-

4. Data Analysis:

-

Calculate the rate of reaction (ΔAbs/min) from the linear portion of the kinetic curve.

-

Use the molar extinction coefficient of bilirubin (ε ≈ 40,000 M⁻¹cm⁻¹) to convert the rate to nmol/min/mg protein.

-

Activity is often expressed as a percentage relative to a control group.

-

Protocol: Cellular ROS Measurement using DCFDA

This protocol assesses the ability of biliverdin to reduce intracellular ROS levels in cultured cells under oxidative stress, using the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFDA).

-

1. Cell Culture and Treatment:

-

Plate cells (e.g., HeLa, HepG2, or primary neurons) in a 96-well black, clear-bottom plate and grow to 80-90% confluency.

-

Pre-treat cells with various concentrations of this compound (e.g., 1-50 µM) or vehicle control for 1-4 hours in serum-free medium.

-

-

2. DCFDA Loading:

-

Prepare a 10 mM stock solution of DCFDA in DMSO.

-

Dilute the stock solution in pre-warmed serum-free medium to a final working concentration of 10-20 µM.

-

Remove the treatment medium from the cells and wash once with warm PBS.

-

Add the DCFDA working solution to each well and incubate for 30-45 minutes at 37°C, protected from light.

-

-

3. Induction of Oxidative Stress:

-

Remove the DCFDA solution and wash the cells gently with warm PBS.

-

Add fresh medium (containing the same concentrations of biliverdin as the pre-treatment) with or without an oxidative stressor (e.g., 100-500 µM H₂O₂ or 10 µM Angiotensin II).

-

-

4. Fluorescence Measurement:

-

Immediately place the plate in a fluorescence plate reader.

-

Measure fluorescence intensity every 5 minutes for 1-2 hours using an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm.

-

-

5. Data Analysis:

-

Plot fluorescence intensity over time for each condition.

-

Calculate the rate of ROS production (slope of the curve) or the endpoint fluorescence.

-

Normalize the results to the vehicle-treated control and express the antioxidant effect as a percentage reduction in ROS.

-

Conclusion and Therapeutic Implications

The mechanism of action of this compound against oxidative stress is a sophisticated, multi-pronged process orchestrated primarily by its metabolite, bilirubin, and the enzyme BVR. It combines a highly efficient catalytic redox cycle for direct ROS neutralization with the inhibition of ROS production and the upregulation of endogenous antioxidant defenses via the Nrf2 signaling pathway. This dual-action profile—both scavenging existing ROS and preventing their formation—makes this pathway a highly attractive target for therapeutic intervention in diseases driven by oxidative stress, including cardiovascular, neurodegenerative, and metabolic disorders. For drug development professionals, targeting the induction of the heme oxygenase-1/biliverdin reductase system may offer a more robust and sustained cytoprotective effect than the administration of direct, stoichiometric antioxidants. Further research into optimizing the delivery and bioavailability of this compound is warranted to fully exploit its therapeutic potential.

References

- 1. Prooxidant and antioxidant activities of bilirubin and its metabolic precursor biliverdin: a structure-activity study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Influence of bilirubin on the antioxidant capacity of plasma in newborn infants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Direct Antioxidant Properties of Bilirubin and Biliverdin. Is there a Role for Biliverdin Reductase? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. biochemia-medica.com [biochemia-medica.com]

- 6. researchgate.net [researchgate.net]

- 7. Bilirubin inhibits the activation of superoxide-producing NADPH oxidase in a neutrophil cell-free system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Bilirubin decreases nos2 expression via inhibition of NAD(P)H oxidase: implications for protection against endotoxic shock in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Antioxidant bilirubin works in multiple ways to reduce risk for obesity and its health complications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Oxygen-radical absorbance capacity assay for antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Bilirubin inhibits the up-regulation of inducible nitric oxide synthase by scavenging reactive oxygen species generated by the toll-like receptor 4-dependent activation of NADPH oxidase - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Bilirubin inhibits the up-regulation of inducible nitric oxide synthase by scavenging reactive oxygen species generated by the toll-like receptor 4-dependent activation of NADPH oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the In Vivo Therapeutic Potential of Biliverdin Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Biliverdin (B22007) hydrochloride, a key intermediate in the heme catabolic pathway, has emerged as a molecule of significant therapeutic interest. Long considered a mere metabolic byproduct, a growing body of in vivo evidence demonstrates its potent cytoprotective, antioxidant, and anti-inflammatory properties. This technical guide synthesizes the current understanding of the in vivo biological functions of biliverdin hydrochloride, providing a comprehensive resource for researchers and drug development professionals. We delve into its multifaceted mechanisms of action, supported by quantitative data from various animal models, detailed experimental protocols, and visual representations of the key signaling pathways involved. This guide aims to facilitate further investigation and accelerate the translation of this compound's promise into novel therapeutic strategies.

Core Biological Functions of this compound In Vivo

This compound (BV) exerts a range of protective effects in vivo, primarily attributed to its potent antioxidant and anti-inflammatory activities. These properties underpin its observed efficacy in various preclinical models of disease.

Antioxidant Effects

Biliverdin itself possesses direct antioxidant properties, capable of scavenging reactive oxygen species (ROS)[1][2]. However, its principal antioxidant function in vivo is often attributed to its rapid conversion to bilirubin (B190676) by the ubiquitous enzyme biliverdin reductase (BVR)[3][4]. Bilirubin is a powerful antioxidant, and the "bilirubin-biliverdin cycle" has been proposed as a key mechanism for cellular protection against oxidative stress[5][6]. In this cycle, bilirubin is oxidized to biliverdin while neutralizing ROS, and then biliverdin is recycled back to bilirubin by BVR, thus amplifying the antioxidant capacity[5][6]. This system is thought to be particularly effective against lipophilic ROS within cellular membranes[6]. In vivo studies have shown that administration of biliverdin increases the antioxidant capacity and reduces markers of oxidative stress, such as malondialdehyde (MDA), in models of ischemia-reperfusion injury[7][8].

Anti-inflammatory Mechanisms

This compound demonstrates robust anti-inflammatory effects by modulating key signaling pathways and cytokine production. It has been shown to suppress the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β) in various animal models of inflammation, including sepsis and ischemia-reperfusion injury[9][10][11][12]. Conversely, biliverdin can augment the production of the anti-inflammatory cytokine interleukin-10 (IL-10)[10][12][13].

A central mechanism of its anti-inflammatory action is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway[14][15]. By preventing the activation and nuclear translocation of NF-κB, biliverdin can downregulate the expression of numerous pro-inflammatory genes. Furthermore, biliverdin has been shown to inhibit Toll-like receptor 4 (TLR4) signaling, a critical pathway in the innate immune response to bacterial endotoxins like lipopolysaccharide (LPS)[16][17]. This inhibition is mediated, at least in part, by the nuclear translocation of BVR, which then suppresses TLR4 promoter activity[16][17].

Cytoprotective and Anti-apoptotic Roles

The antioxidant and anti-inflammatory properties of biliverdin culminate in significant cytoprotection in vivo. This is particularly evident in models of ischemia-reperfusion injury, where biliverdin administration has been shown to preserve organ function and improve survival[8][9][18]. In a rat model of liver ischemia-reperfusion, biliverdin therapy extended animal survival from 50% to 90-100%[18][19]. Similarly, in a model of small-for-size liver grafts, biliverdin increased 7-day survival rates from 40% to 90%[8].

Biliverdin exerts its cytoprotective effects in part by inhibiting apoptosis. It can down-regulate the expression of pro-apoptotic molecules like cytochrome C and caspase-3, and suppress the activation of the c-Jun NH(2)-terminal kinase (JNK)/AP-1 pathway, which is involved in pro-inflammatory and pro-apoptotic signaling[8]. The activation of the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway by biliverdin also contributes to its anti-apoptotic and pro-survival effects[13][20].

Quantitative Data from In Vivo Studies

The following tables summarize the quantitative effects of this compound administration in various preclinical models.

Table 1: Effects of this compound on Survival Rates in Animal Models

| Animal Model | Disease/Injury Model | This compound Dose and Administration | Control Survival Rate | Biliverdin Survival Rate | Reference |

| Rat | Orthotopic Liver Transplantation | 50 µmol/kg, IV | 50% | 90-100% | [18][19] |

| Rat | Small-for-Size Liver Grafts | 50 µmol/kg, IV | 40% | 90% | [8] |

| Rat | LPS-induced Endotoxic Shock | 35 mg/kg, IP | 20% | 87% | [3][10] |

Table 2: Modulation of Inflammatory Cytokines by this compound In Vivo

| Animal Model | Disease/Injury Model | This compound Dose and Administration | Cytokine | Change with Biliverdin | Reference |

| Rat | Liver Ischemia-Reperfusion | 50 µmol/kg, IV | TNF-α, IL-1β, IL-6 | Decreased | [9] |

| Rat | Small-for-Size Liver Grafts | 50 µmol/kg, IV | TNF-α | Decreased | [8] |

| Rat | LPS-induced Acute Lung Injury | 35 mg/kg, IP | IL-6 | Decreased | [3][10] |

| Rat | LPS-induced Acute Lung Injury | 35 mg/kg, IP | IL-10 | Increased | [3][10] |

| Rat | Sepsis (CLP model) | Not specified | IL-6, MCP-1 | Decreased | [12] |

| Rat | Sepsis (CLP model) | Not specified | IL-10 | Increased | [12] |

| Rat | Cerebral Ischemia-Reperfusion | 35 mg/kg, IP | TNF-α, IL-6, IL-1β | Decreased | [11] |

Table 3: Effects of this compound on Biochemical and Physiological Parameters In Vivo

| Animal Model | Disease/Injury Model | This compound Dose and Administration | Parameter | Observation with Biliverdin | Reference |

| Rat | Liver Ischemia-Reperfusion | 10 and 50 µM in perfusate | Portal Venous Blood Flow | Improved | [4] |

| Rat | Liver Ischemia-Reperfusion | 10 and 50 µM in perfusate | Bile Production | Increased | [4] |

| Rat | Liver Ischemia-Reperfusion | 10 and 50 µM in perfusate | GOT/GPT Levels | Decreased | [4] |

| Rat | Lung Ischemia-Reperfusion | 10 µM in perfusate | Lung Compliance, PaO2 | Increased | [18] |

| Rat | Cerebral Ischemia-Reperfusion | 35 mg/kg, IP | Cerebral Infarct Volume | Reduced | [2][11] |

| Rat | Small-for-Size Liver Grafts | 50 µmol/kg, IV | Cytochrome C, Caspase-3 | Down-regulated | [8] |

Experimental Protocols

This section provides an overview of the methodologies used in key in vivo studies of this compound.

Rat Model of Liver Ischemia-Reperfusion Injury

-

Animals: Male Sprague-Dawley rats.

-

Procedure:

-

Livers are harvested and stored for 24 hours at 4°C in University of Wisconsin (UW) solution.

-

Livers are then perfused with blood for 2 hours on an isolated liver perfusion apparatus.

-

This compound is added to the blood perfusate at concentrations of 10 µM and 50 µM.

-

-

Assessments:

-

Portal vein blood flow, bile production, and GOT/GPT levels are measured serially.

-

Liver tissue is collected for histological evaluation using Suzuki's criteria.

-

For in vivo orthotopic liver transplantation, biliverdin (50 µmol/kg) is administered intravenously to the recipient immediately before reperfusion. Survival is monitored for 7 days.

-

Rat Model of Lung Ischemia-Reperfusion Injury

-

Animals: Male Sprague-Dawley rats.

-

Procedure:

-

An ex vivo isolated rat lung perfusion system is used.

-

Lungs are subjected to 60 minutes of ischemia followed by 90 minutes of reperfusion.

-

This compound is added to the perfusate at the onset of reperfusion.

-

-

Assessments:

-

Tidal volume, lung compliance, and PaO2 levels are measured.

-

Lung tissue is analyzed for expression of inflammatory cytokines (TNF-α, IL-6, IL-1β), iNOS, and markers of apoptosis.

-

Rat Model of Sepsis (Cecal Ligation and Puncture - CLP)

-

Animals: Male Sprague-Dawley rats.

-

Procedure:

-

Sepsis is induced by cecal ligation and puncture (CLP).

-

This compound is administered intraperitoneally before, at the time of, and after CLP.

-

-

Assessments:

-

In vivo gastrointestinal transit is measured.

-

Jejunal circular muscle contractility is quantified.

-

Neutrophilic infiltration and cytokine mRNA expression (IL-6, MCP-1, IL-10) in the jejunal muscularis are analyzed.

-

-

Reference: [12]

Rat Model of Cerebral Ischemia-Reperfusion Injury

-

Animals: Adult male Sprague-Dawley rats.

-

Procedure:

-

Transient middle cerebral artery occlusion (tMCAO) is performed to induce cerebral ischemia.

-

This compound (35 mg/kg) is administered intraperitoneally 15 minutes prior to reperfusion and at subsequent time points.

-

-

Assessments:

-

Neurological Severity Scores (NSS) are evaluated daily.

-

Cerebral infarction volume is determined by TTC staining.

-

mRNA and protein expression of pro-inflammatory factors (TNF-α, IL-6, IL-1β, iNOS) in the ischemic cerebral cortex are measured.

-

Signaling Pathways Modulated by this compound

The therapeutic effects of this compound are mediated through the modulation of several key intracellular signaling pathways.

Inhibition of NF-κB and TLR4 Signaling

Biliverdin effectively dampens the inflammatory response by targeting the NF-κB and TLR4 signaling pathways.

Activation of the PI3K/Akt Signaling Pathway

Biliverdin promotes cell survival and reduces apoptosis through the activation of the PI3K/Akt pathway.

The Heme Catabolic Pathway and the Bilirubin-Biliverdin Antioxidant Cycle

The in vivo functions of biliverdin are intrinsically linked to its position in the heme degradation pathway and its interplay with bilirubin.

Conclusion and Future Directions

This compound has demonstrated remarkable therapeutic potential in a variety of in vivo models of disease, primarily through its potent antioxidant, anti-inflammatory, and cytoprotective actions. The modulation of key signaling pathways, including NF-κB, TLR4, and PI3K/Akt, underscores the multifaceted nature of its biological effects. The quantitative data and experimental protocols summarized in this guide provide a solid foundation for further research and development.

Future investigations should focus on elucidating the detailed pharmacokinetics and pharmacodynamics of this compound in larger animal models to facilitate its clinical translation. Further exploration of its efficacy in chronic disease models is also warranted. The development of targeted delivery systems could enhance its therapeutic index and broaden its applicability. Ultimately, a deeper understanding of the in vivo functions of this compound will be instrumental in harnessing its full therapeutic potential for the treatment of a wide range of human diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. Biliverdin Protects Against Cerebral Ischemia/Reperfusion Injury by Regulating the miR-27a-3p/Rgs1 Axis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.physiology.org [journals.physiology.org]

- 4. Biliverdin protects rat livers from ischemia/reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

- 6. Frontiers | Physiological Antioxidative Network of the Bilirubin System in Aging and Age-Related Diseases [frontiersin.org]

- 7. Preservation solution supplemented with biliverdin prevents lung cold ischaemia/reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Exogenous biliverdin ameliorates ischemia-reperfusion injury in small-for-size rat liver grafts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Biliverdin therapy protects rat livers from ischemia and reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Biliverdin administration protects against endotoxin-induced acute lung injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Biliverdin administration ameliorates cerebral ischemia reperfusion injury in rats and is associated with proinflammatory factor downregulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. journals.physiology.org [journals.physiology.org]

- 13. Cell surface biliverdin reductase mediates biliverdin-induced anti-inflammatory effects via phosphatidylinositol 3-kinase and Akt - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Biliverdin inhibits activation of NF-kappaB: reversal of inhibition by human biliverdin reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Physiological concentrations of bilirubin control inflammatory response by inhibiting NF-κB and inflammasome activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Biliverdin inhibits Toll-like receptor-4 (TLR4) expression through nitric oxide-dependent nuclear translocation of biliverdin reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Biliverdin inhibits Toll-like receptor-4 (TLR4) expression through nitric oxide-dependent nuclear translocation of biliverdin reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Biliverdin Protects the Isolated Rat Lungs from Ischemia-reperfusion Injury via Antioxidative, Anti-inflammatory and Anti-apoptotic Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 19. scholars.houstonmethodist.org [scholars.houstonmethodist.org]

- 20. Biliverdin improved angiogenesis and suppressed apoptosis via PI3K/Akt-mediated Nrf2 antioxidant system to promote ischemic flap survival - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Biliverdin Protects the Isolated Rat Lungs from Ischemia-reperfusion Injury via Antioxidative, Anti-inflammatory and Anti-apoptotic Effects - PubMed [pubmed.ncbi.nlm.nih.gov]

Biliverdin Hydrochloride: A Comprehensive Technical Guide on its Role in Heme Catabolism and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Biliverdin (B22007) hydrochloride, a water-soluble form of the tetrapyrrolic bile pigment biliverdin, is a pivotal intermediate in the catabolism of heme. Historically considered a mere metabolic waste product, recent scientific inquiry has unveiled its significant biological activities, positioning it as a molecule of considerable interest for therapeutic development. This technical guide provides an in-depth exploration of biliverdin hydrochloride's role as a product of heme catabolism, its intricate involvement in cellular signaling pathways, and its potential as a modulator of inflammatory and oxidative stress-related diseases. Detailed experimental protocols and quantitative data are presented to support researchers in their investigation of this promising compound.

Introduction

The breakdown of heme, an essential iron-containing porphyrin, is a fundamental physiological process. This catabolic pathway is not merely a disposal mechanism but a highly regulated cascade that generates bioactive molecules with profound cellular effects. Biliverdin, a transient green pigment, is the immediate product of heme degradation by the enzyme heme oxygenase (HO). It is subsequently reduced to the yellow pigment bilirubin (B190676) by biliverdin reductase (BVR).[1][2] While bilirubin has long been recognized for its antioxidant properties, the precursor, biliverdin, is now understood to possess its own spectrum of biological activities, including anti-inflammatory, antioxidant, and immunomodulatory effects.[2][3] This guide focuses on this compound, a stable salt form of biliverdin, providing a technical overview for researchers and drug developers.

The Heme Catabolic Pathway

The catabolism of heme is a two-step enzymatic process that primarily occurs in reticuloendothelial cells of the spleen, liver, and bone marrow.[4]

Step 1: Heme Oxygenase (HO)

Heme oxygenase is the rate-limiting enzyme in heme degradation. The inducible isoform, Heme Oxygenase-1 (HO-1), is a 32-kDa stress-responsive protein that is upregulated by various stimuli, including its substrate heme, oxidative stress, inflammatory cytokines, and heavy metals.[4] HO-1 catalyzes the oxidative cleavage of the α-methene bridge of the heme molecule, a reaction requiring three molecules of oxygen and seven electrons, to produce equimolar amounts of biliverdin IXα, carbon monoxide (CO), and ferrous iron (Fe²⁺).[5]

Step 2: Biliverdin Reductase (BVR)

Biliverdin IXα is then rapidly converted to bilirubin IXα by the cytosolic enzyme biliverdin reductase (BVR) in an NADPH-dependent reaction.[5] BVR is a unique enzyme capable of reducing the central methene bridge of the open-chain tetrapyrrole.[1]

Quantitative Data

Enzyme Kinetics

The efficiency and substrate affinity of the key enzymes in heme catabolism are critical for regulating the levels of biliverdin and bilirubin.

| Enzyme | Substrate | K_m_ | V_max_ | Organism/Source | Reference |

| Heme Oxygenase-1 (HO-1) | Heme | ~3-fold lower than HO-2 | - | Human | [4] |

| Biliverdin Reductase B (BVRB) | FAD | 242 ± 70 µM | 3.3 ± 0.5 µMs⁻¹ | Human | [4] |

| H153A mutant | 129 ± 40 µM | 2.9 ± 0.2 µMs⁻¹ | Human | [4] | |

| S111A mutant | 856 ± 300 µM | 2.5 ± 0.10 µMs⁻¹ | Human | [4] | |

| T164S mutant | 171 ± 45 µM | 2.1 ± 0.01 µMs⁻¹ | Human | [4] |

Table 1: Kinetic parameters of Heme Oxygenase-1 and Biliverdin Reductase B.

Intracellular Concentrations

The intracellular concentrations of biliverdin and bilirubin are tightly regulated and can vary between cell types and under different physiological conditions.

| Analyte | Cell Type | Intracellular Concentration (ng/mg protein) | Condition | Reference |

| Unconjugated Bilirubin (UCB) | SH-SY5Y (neuronal) | > 25 | Pro-oxidant effect | [6][7] |

| H5V (endothelial) & HK2 (kidney) | > 40 | Pro-oxidant effect | [6][7] | |

| HepG2, SH-SY5Y, HK2, H5V | ~7 | Antioxidant effect | [6][7] |

Table 2: Intracellular concentrations of unconjugated bilirubin and associated biological effects.

Pharmacokinetics of Biliverdin

Understanding the pharmacokinetic profile of biliverdin is crucial for its development as a therapeutic agent.

| Parameter | Route of Administration | Value | Species | Reference |

| Bioavailability | Intraperitoneal (i.p.) | 28.4% | Rat | [8][9] |

| Intraduodenal (i.d.) | 0.04% | Rat | [8][9] | |

| Distribution Half-life (t_1/2α_) | Intravenous (i.v.) | 54.1 minutes | Rat | [8][9] |

| Volume of Distribution (V_d_) | Intravenous (i.v.) | 0.145 L/kg | Rat | [8][9] |

Table 3: Pharmacokinetic parameters of biliverdin in rats.

Key Signaling Pathways Modulated by Biliverdin

Biliverdin and its downstream product, bilirubin, exert their biological effects by modulating several key intracellular signaling pathways.

Nrf2/ARE Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1 and targeted for degradation. In response to oxidative stress, Nrf2 translocates to the nucleus, binds to the Antioxidant Response Element (ARE), and initiates the transcription of antioxidant genes, including HO-1. Heme itself can induce Nrf2, creating a positive feedback loop.[10][11]

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Biliverdin has been shown to inhibit the activation of NF-κB, thereby downregulating the expression of pro-inflammatory cytokines. This inhibitory effect is, in part, mediated by preventing the phosphorylation of IκB-α and the subsequent nuclear translocation of the p65 subunit of NF-κB.[12][13][14]

PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is crucial for cell survival, proliferation, and metabolism. Biliverdin can activate this pathway, leading to the phosphorylation and activation of Akt. This activation is associated with the upregulation of the anti-inflammatory cytokine Interleukin-10 (IL-10) and the inhibition of Toll-like receptor 4 (TLR4) expression.[15][16][17]

Experimental Protocols

Heme Oxygenase-1 (HO-1) Activity Assay

This protocol describes a spectrophotometric method to determine HO-1 activity by measuring the formation of bilirubin.[18][19]

Materials:

-

Microsomal protein fraction containing HO-1

-

Rat liver cytosolic fraction (as a source of biliverdin reductase)

-

1 M NAD(P)H solution

-

100 mM Glucose-6-phosphate solution

-

Glucose-6-phosphate dehydrogenase (10 U/mL)

-

1 mM Hemin solution

-

0.1 M Potassium phosphate (B84403) buffer (pH 7.4)

Procedure:

-

Prepare a reaction mixture containing:

-

600 µg of microsomal protein

-

1 mM NAD(P)H

-

2 mM Glucose-6-phosphate

-

1 U Glucose-6-phosphate dehydrogenase

-

25 µM Hemin

-

2 mg of rat liver cytosolic protein

-

100 mM Potassium phosphate buffer (pH 7.4) to a final volume of 400 µL.

-

-

Incubate the reaction mixture in the dark for 1 hour at 37°C.

-

Terminate the reaction by placing the tubes on ice for 2 minutes.

-

Add 500 µL of chloroform and vortex vigorously to extract the bilirubin.

-

Centrifuge at 10,000 x g for 5 minutes to separate the phases.

-

Carefully collect the lower chloroform phase.

-

Measure the absorbance of the chloroform extract at 464 nm.

-

Calculate the amount of bilirubin formed using its molar extinction coefficient in chloroform (ε = 60 mM⁻¹ cm⁻¹).

Biliverdin Reductase (BVR) Activity Assay

This protocol outlines a colorimetric assay to measure BVR activity by monitoring the conversion of biliverdin to bilirubin.[20][21]

Materials:

-

Cell or tissue lysate

-

Assay Buffer (100 mM Tris-HCl, pH 8.7, 1 mM EDTA)

-

10 mM Biliverdin IXα solution

-

10 mM NADPH solution

Procedure:

-

Prepare a reaction mixture in a 96-well plate or cuvette:

-

50 µg of cell lysate

-

10 µM Biliverdin IXα

-

Assay Buffer to a final volume of 150 µL.

-

-

Pre-incubate the mixture at 37°C for 2 minutes.

-

Initiate the reaction by adding 50 µL of 100 µM NADPH.

-

Immediately monitor the decrease in absorbance at 650 nm (for biliverdin) or the increase in absorbance at 450 nm (for bilirubin) over time using a spectrophotometer.

-

Calculate the rate of reaction from the linear portion of the curve.

HPLC Method for Biliverdin Quantification

High-Performance Liquid Chromatography (HPLC) is a sensitive method for the separation and quantification of biliverdin.[11][15][17]

Instrumentation and Columns:

-

HPLC system with a UV or photodiode array detector.

-

C18 reverse-phase column (e.g., Discovery C18, 10 cm × 2.1 mm, 5 µm).

Mobile Phase:

-

A gradient of:

-

Solvent A: 10 mM ammonium (B1175870) acetate (B1210297) (pH unadjusted)

-

Solvent B: 90:10 methanol:100 mM ammonium acetate

-

Procedure:

-

Prepare samples in a suitable solvent (e.g., 50% methanol, 1% NH₄OH).

-

Inject 1-20 µL of the sample onto the column.

-

Run the gradient elution at a flow rate of 0.2 mL/min.

-

Detect biliverdin by its absorbance at approximately 375-405 nm.

-

Quantify by comparing the peak area to a standard curve of known biliverdin concentrations.

Therapeutic Potential and Future Directions

The multifaceted biological activities of this compound underscore its potential as a therapeutic agent for a range of diseases characterized by inflammation and oxidative stress. Its ability to modulate key signaling pathways, such as NF-κB and Nrf2, makes it an attractive candidate for drug development in areas including:

-

Inflammatory Diseases: Conditions like sepsis, arthritis, and inflammatory bowel disease.[3]

-

Ischemia-Reperfusion Injury: Protecting organs from damage during transplantation or following a stroke or heart attack.

-

Neurodegenerative Diseases: Where oxidative stress and inflammation are key pathological features.

-

Cardiovascular Diseases: By reducing vascular inflammation and oxidative damage.

Further research is warranted to fully elucidate the therapeutic potential of this compound. Key areas for future investigation include optimizing drug delivery systems to improve its bioavailability, conducting comprehensive preclinical and clinical trials to establish its safety and efficacy in various disease models, and exploring its synergistic effects with other therapeutic agents.

Conclusion

This compound, a key intermediate in heme catabolism, has emerged from the shadow of its more studied successor, bilirubin, as a molecule with significant and diverse biological functions. Its potent anti-inflammatory and antioxidant properties, mediated through the modulation of critical cellular signaling pathways, highlight its promise as a novel therapeutic agent. This technical guide provides a foundational resource for researchers and drug developers to further explore the scientific and clinical potential of this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. What Is Enzyme Kinetics? Understanding Km and Vmax in Biochemical Reactions [synapse.patsnap.com]

- 4. Heme Oxygenase-1: A Critical Link between Iron Metabolism, Erythropoiesis, and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Biochemistry, Biliverdin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. The Extent of Intracellular Accumulation of Bilirubin Determines Its Anti- or Pro-Oxidant Effect - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Pharmacokinetics of bilirubin-10-sulfonate and biliverdin in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. accesspharmacy.mhmedical.com [accesspharmacy.mhmedical.com]

- 10. Frontiers | Emerging Regulatory Role of Nrf2 in Iron, Heme, and Hemoglobin Metabolism in Physiology and Disease [frontiersin.org]

- 11. Emerging Regulatory Role of Nrf2 in Iron, Heme, and Hemoglobin Metabolism in Physiology and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Biliverdin inhibits activation of NF-kappaB: reversal of inhibition by human biliverdin reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Go Green: The Anti-Inflammatory Effects of Biliverdin Reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Biliverdin inhibits Toll-like receptor-4 (TLR4) expression through nitric oxide-dependent nuclear translocation of biliverdin reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Measurement of Membrane-Bound Human Heme Oxygenase-1 Activity Using a Chemically Defined Assay System - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Spectrophotometric Assessment of Heme Oxygenase-1 Activity in Leishmania-infected Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

Technical Guide: Anti-inflammatory Effects of Biliverdin Hydrochloride in Cellular Models

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract: Biliverdin (B22007), an intermediate product of heme catabolism, is increasingly recognized for its potent anti-inflammatory and cytoprotective properties.[1][2][3] This technical guide provides an in-depth overview of the molecular mechanisms underlying the anti-inflammatory effects of biliverdin hydrochloride (BVHCl) in various cellular models. We detail the key signaling pathways modulated by biliverdin, present quantitative data on its effects on inflammatory mediators, and provide standardized experimental protocols for researchers seeking to investigate its therapeutic potential. The primary mechanisms discussed include the activation of the PI3K/Akt pathway leading to enhanced IL-10 production, the inhibition of the pro-inflammatory NF-κB and MAPK signaling cascades, and the downregulation of Toll-like receptor 4 (TLR4) expression.[1][2][4][5]

Core Anti-inflammatory Signaling Pathways

This compound exerts its anti-inflammatory effects not merely as an antioxidant but as a potent signaling molecule that modulates cornerstone inflammatory pathways. Its effects are primarily mediated through its interaction with and regulation of Biliverdin Reductase (BVR), an enzyme that not only converts biliverdin to bilirubin (B190676) but also functions as a kinase and transcriptional regulator.[1][4]

The BVR-PI3K-Akt Axis and IL-10 Production

One of the most significant anti-inflammatory mechanisms of biliverdin involves the activation of the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway, culminating in the production of Interleukin-10 (IL-10), a key anti-inflammatory cytokine.[1][4]

The process is initiated at the cell surface. In macrophages, BVR is expressed on the external plasma membrane (BVRsurf).[2][4] Biliverdin acts as a ligand for BVRsurf, and its conversion to bilirubin by the reductase's enzymatic activity triggers a signaling cascade.[4][6] This leads to the tyrosine phosphorylation of BVR's cytoplasmic tail, which then recruits the p85α subunit of PI3K.[1][4] The activation of PI3K leads to the downstream phosphorylation and activation of Akt.[4] Activated Akt, in turn, promotes the expression and secretion of IL-10.[1][4] This pathway effectively shifts the cellular response from a pro-inflammatory to an anti-inflammatory phenotype.[4]

Inhibition of the NF-κB Pathway

Nuclear Factor-kappa B (NF-κB) is a master transcriptional regulator of inflammation, controlling the expression of numerous pro-inflammatory genes, including cytokines like TNF-α and IL-6.[7][8] Biliverdin has been shown to be a potent inhibitor of NF-κB activation.[1][7] In cellular models stimulated with inflammatory agents like Lipopolysaccharide (LPS) or TNF-α, treatment with biliverdin prevents the phosphorylation and subsequent degradation of IκB-α, the inhibitory protein that sequesters NF-κB in the cytoplasm.[9] By keeping the NF-κB complex inactive in the cytoplasm, biliverdin effectively blocks its translocation to the nucleus, thereby suppressing the transcription of target pro-inflammatory genes.[7][9]

Downregulation of Toll-Like Receptor 4 (TLR4)

Beyond inhibiting downstream signaling, biliverdin can also suppress the initial inflammatory trigger by downregulating the expression of Toll-like receptor 4 (TLR4), the primary receptor for bacterial LPS.[1][6] This mechanism involves the generation of nitric oxide (NO). Biliverdin treatment can trigger Ca2+/CaMKK signaling, leading to the phosphorylation of endothelial nitric oxide synthase (eNOS) and increased NO production.[1][6] The resulting NO causes S-nitrosylation of BVR, a modification that facilitates its translocation into the nucleus.[6] Once in the nucleus, BVR acts as a transcriptional repressor, binding directly to the TLR4 promoter to inhibit its expression.[1][6] This pre-emptive effect reduces the cell's sensitivity to LPS, representing a powerful anti-inflammatory feedback loop.[6]

Quantitative Effects of this compound

The anti-inflammatory efficacy of BVHCl has been quantified across various cellular models. The following tables summarize key findings regarding its impact on cytokine expression and signaling protein activation.

Modulation of Cytokine Expression

| Cell Model | Stimulant | BVHCl Conc. | Target Cytokine | Result | Reference |

| Whole Human Blood | LPS (3 µg/mL) | 50 µM | IL-1β | ~50% decrease in gene expression at 4h | [10] |

| Whole Human Blood | LPS (3 µg/mL) | 50 µM | IL-1Ra | ~50% decrease in gene expression at 4h | [10] |

| Whole Human Blood | LPS (3 µg/mL) | 50 µM | IL-6 | Slight, non-significant decrease | [10] |

| Rat Lung I/R Model | Ischemia-Reperfusion | N/A | TNF-α mRNA | Significantly elevated in I/R, reduced by BV | [5] |

| Rat Lung I/R Model | Ischemia-Reperfusion | N/A | IL-6 mRNA | Significantly elevated in I/R, reduced by BV | [5] |

| RAW 264.7 Macrophages | LPS | (Not specified) | IL-10 | Increased production via PI3K/Akt pathway | [1][4] |

Impact on Signaling Intermediates

| Cell Model | Treatment | Duration | Target Protein | Result | Reference |

| RAW 264.7 Macrophages | BV (5-50 µM) | 1 hour | Phospho-Akt (Ser473) | Dose-dependent increase in phosphorylation | [4] |

| Rat Lung I/R Model | Ischemia-Reperfusion + BV | N/A | Phospho-JNK | I/R-induced phosphorylation was decreased by BV | [5] |

| HEK293A Cells | TNF-α + BV | (Not specified) | NF-κB Transcriptional Activity | Inhibited in a concentration-dependent manner | [7] |

| Macrophages | LPS + BV | (Not specified) | IκB-α Phosphorylation | Reduced phosphorylation compared to LPS alone | [9] |

Standardized Experimental Protocols

The following protocols provide a framework for investigating the anti-inflammatory effects of this compound in a macrophage cell line model.

General Reagents and Preparation

-

This compound (BVHCl) Stock Solution:

-

Method A (DMSO): Prepare a stock solution (e.g., 10-50 mM) by dissolving BVHCl powder in sterile DMSO.[4] Store in small aliquots at -20°C, protected from light. The final concentration of DMSO in the cell culture medium should be kept below 0.1% to avoid solvent toxicity.[4]

-

Method B (Aqueous): Dissolve BVHCl powder in 0.2 N NaOH. Adjust the pH to 7.4 using HCl.[4][5] This solution should be prepared fresh and kept in the dark before and during the experiment.[4]

-

-

Lipopolysaccharide (LPS) Stock Solution:

-

Dissolve LPS (e.g., E. coli serotype 0127:B8) in sterile, endotoxin-free PBS to a stock concentration of 1 mg/mL.[4] Store in aliquots at -20°C.

-

Cell Culture and Treatment Workflow

This workflow is designed for a typical experiment using the RAW 264.7 mouse macrophage cell line.[4]

Western Blotting for Phosphorylated Proteins

-

Cell Lysis: After treatment, wash cells twice with ice-cold PBS. Add ice-cold RIPA buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% Triton X-100, 2 mM EDTA) supplemented with a protease and phosphatase inhibitor cocktail.[4][5]

-

Lysate Collection: Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes.

-

Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[11]

-

Protein Quantification: Transfer the supernatant to a new tube. Determine the protein concentration using a BCA or Bradford assay.

-

Sample Preparation: Mix a standardized amount of protein (e.g., 20-40 µg) with SDS-PAGE loading buffer and heat at 95°C for 5 minutes.

-

Electrophoresis & Transfer: Load samples onto an SDS-polyacrylamide gel. After separation, transfer the proteins to a PVDF or nitrocellulose membrane.[4][5]

-

Blocking & Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature. Incubate with a primary antibody (e.g., anti-phospho-Akt, anti-phospho-p65) overnight at 4°C.

-

Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.

Conclusion

This compound demonstrates significant and multifaceted anti-inflammatory activity in cellular models. Its ability to concurrently activate the protective PI3K/Akt/IL-10 axis while suppressing the pro-inflammatory NF-κB and TLR4 pathways underscores its potential as a therapeutic agent for inflammatory diseases.[1][4][6][7] The data and protocols presented in this guide offer a comprehensive resource for researchers aiming to further elucidate and harness the potent immunomodulatory effects of this endogenous molecule.

References

- 1. Go Green: The Anti-Inflammatory Effects of Biliverdin Reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Go Green: The Anti-Inflammatory Effects of Biliverdin Reductase [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. Cell Surface Biliverdin Reductase Mediates Biliverdin-induced Anti-inflammatory Effects via Phosphatidylinositol 3-Kinase and Akt - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Biliverdin Protects the Isolated Rat Lungs from Ischemia-reperfusion Injury via Antioxidative, Anti-inflammatory and Anti-apoptotic Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Biliverdin inhibits activation of NF-kappaB: reversal of inhibition by human biliverdin reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. selleckchem.com [selleckchem.com]

- 9. Physiological concentrations of bilirubin control inflammatory response by inhibiting NF-κB and inflammasome activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Induction of cell apoptosis by biliverdin reductase inhibitor in MCF-7 and MDA-MB-468 breast cancer cell lines: Experimental and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

The Conversion of Biliverdin Hydrochloride to Bilirubin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the biochemical conversion of biliverdin (B22007) hydrochloride to bilirubin (B190676), a critical step in heme catabolism. It details the enzymatic process facilitated by biliverdin reductase (BVR), including its mechanistic action, isoforms, and kinetic properties. This document outlines detailed experimental protocols for assessing BVR activity and presents quantitative data in structured tables for comparative analysis. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to offer a clear and in-depth understanding of this fundamental physiological process.

Introduction

The degradation of heme, a major component of hemoglobin, is a vital physiological process that leads to the formation of bile pigments. This pathway involves the enzymatic conversion of heme to biliverdin, which is subsequently reduced to bilirubin.[1] Biliverdin, a green tetrapyrrolic bile pigment, is the product of heme catabolism catalyzed by the enzyme heme oxygenase (HO).[2][3] This reaction releases equimolar amounts of ferrous iron (Fe²⁺), carbon monoxide (CO), and biliverdin.[4] The subsequent and final step in this pathway is the conversion of biliverdin to bilirubin, an orange-yellow pigment.[5] This reduction is catalyzed by the enzyme biliverdin reductase (BVR).[6] While biliverdin is water-soluble and readily excretable, the body expends energy to convert it to the lipophilic and potentially toxic bilirubin, suggesting a significant physiological role for the latter.[7][8] Indeed, bilirubin is a potent antioxidant, and the biliverdin-bilirubin redox cycle is crucial for cellular protection against oxidative stress.[7] This guide focuses on the technical aspects of the conversion of biliverdin hydrochloride, a common laboratory form of biliverdin, to bilirubin.

The Enzymatic Conversion: Biliverdin Reductase (BVR)

The conversion of biliverdin to bilirubin is facilitated by the cytosolic enzyme biliverdin reductase (BVR).[6] BVR is a highly conserved protein found in all tissues, with particularly high concentrations in the reticulo-macrophages of the liver and spleen.[6]

Structure and Isoforms

BVR is a monomeric protein composed of two domains and contains a Rossmann fold for dinucleotide binding.[4][6] It is also a zinc-binding protein.[6] There are two main isoforms of BVR, BVRA and BVRB (also known as biliverdin-IXα reductase and biliverdin-IXβ reductase, respectively).[4] BVRA predominantly reduces biliverdin-IXα, the natural isomer formed during heme degradation, while BVRB does not act on biliverdin-IXα.[4] BVRA is the dominant form in adults, whereas BVRB is more prevalent during fetal development.[4]

Catalytic Mechanism

BVR catalyzes the reduction of the γ-methene bridge of the open tetrapyrrole ring of biliverdin to form bilirubin.[6][9] This reaction involves the transfer of a hydride ion from a nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NAD(P)H) cofactor.[9] The reaction can be summarized as follows:

Biliverdin + NAD(P)H + H⁺ → Bilirubin + NAD(P)⁺

Key residues in the active site, including lysine (B10760008) and arginine residues, are involved in binding biliverdin and facilitating the reaction.[6] The mechanism is thought to involve a proton transfer to a pyrrole (B145914) ring nitrogen, followed by the hydride transfer from the cofactor.[9]

Dual Cofactor and pH Optimum

A unique characteristic of BVR is its dual cofactor and pH optimum. The enzyme can utilize both NADH and NADPH as electron donors, with the preference depending on the pH of the environment.[4]

This dual nature makes BVR unique among oxidoreductases and suggests that its activity can be modulated by the cellular pH and the relative availability of NADH and NADPH.[4]

Quantitative Data on Biliverdin to Bilirubin Conversion

The following tables summarize key quantitative data related to the enzymatic conversion of biliverdin to bilirubin by biliverdin reductase.

| Parameter | Value | Organism/Conditions | Reference |

| pH Optimum (NADH) | 6.7 | Rat Liver | [4] |

| pH Optimum (NADPH) | 8.7 | Rat Liver | [4] |

| Km for Biliverdin | pH independent | Rat Liver | [10] |

| Ki for Bilirubin (pH 7.0) | Tighter binding than at pH 8.7 | Rat Liver | [10] |

| Ki for Bilirubin (pH 8.7) | Weaker binding than at pH 7.0 | Rat Liver | [10] |

Table 1: pH Optima and Substrate/Product Binding

| Component | Concentration | Purpose | Reference |

| Tris Buffer | 50 mM (pH 8.7) | Assay Buffer | [7] |

| NADPH | 100 µM | Cofactor | [7] |

| Biliverdin IXα | 10 µM | Substrate | [7] |

| Cell Lysate | 50 µg | Enzyme Source | [7] |

Table 2: Typical Reaction Conditions for BVR Activity Assay

Experimental Protocols

Spectrophotometric Assay for Biliverdin Reductase Activity

This protocol is based on the method described by Barañano et al. (2002) and is a common method for determining BVR activity.[7]

Principle: The activity of BVR is measured by monitoring the decrease in absorbance of the cofactor NADPH at 340 nm or the increase in absorbance of bilirubin at approximately 450-470 nm over time.[7][11][12]

Materials:

-

Spectrophotometer with temperature control

-

96-well plates or cuvettes

-

Assay Buffer: 50 mM Tris-HCl, pH 8.7

-

Substrate Solution: 10 µM Biliverdin IXα in assay buffer

-

Cofactor Solution: 100 µM NADPH in assay buffer

-

Enzyme Source: Cell or tissue lysate (e.g., 50 µg of total protein)

Procedure:

-

Prepare the reaction mixture in a 96-well plate or cuvette. For a 1 ml reaction, combine:

-

50 mM Tris buffer (pH 8.7)

-

100 µM NADPH

-

10 µM biliverdin IXα

-

-

Pre-incubate the reaction mixture at 37°C.

-

Initiate the reaction by adding 50 µg of the cell lysate (enzyme source).

-

Immediately place the plate/cuvette in the spectrophotometer pre-heated to 37°C.

-

Monitor the change in absorbance at 453 nm over time to measure the formation of bilirubin.[7] Alternatively, monitor the decrease in NADPH absorbance at 340 nm.[11]

-

Calculate the rate of reaction from the linear portion of the absorbance curve.

Fluorescence-Based Assay for BVR Activity

A more sensitive method utilizes a bilirubin-inducible fluorescent protein, UnaG.[13]

Principle: This assay measures the production of bilirubin through the fluorescence of the UnaG protein, which binds to bilirubin and emits a fluorescent signal. This method offers increased sensitivity compared to absorbance-based assays.[13]

Note: The detailed protocol for this method requires specific reagents and is described in the cited literature.[13]

Visualizations

Heme Catabolism Pathway

Caption: The enzymatic pathway of heme catabolism to bilirubin.

Experimental Workflow for BVR Activity Assay

References

- 1. researchgate.net [researchgate.net]

- 2. The Role of Biliverdin Reductase, a Heme Degradation Pathway Enzyme, in the Development of Vasospasm after Subarachnoid Hemorrhage - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Biliverdin reductase: new features of an old enzyme and its potential therapeutic significance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Physiology, Bilirubin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Biliverdin reductase - Wikipedia [en.wikipedia.org]

- 7. pnas.org [pnas.org]

- 8. researchgate.net [researchgate.net]

- 9. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 10. Kinetic properties and regulation of biliverdin reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Frontiers | Identifying structural and dynamic changes during the Biliverdin Reductase B catalytic cycle [frontiersin.org]

- 12. pnas.org [pnas.org]

- 13. A Novel Fluorescence-Based Assay for the Measurement of Biliverdin Reductase Activity - PMC [pmc.ncbi.nlm.nih.gov]

The Biliverdin to Bilirubin Pathway: A Comprehensive Technical Guide on its Core Physiological Significance

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

For decades, bilirubin (B190676) was largely dismissed as a mere toxic waste product of heme catabolism, destined for excretion. However, a paradigm shift in recent years has illuminated its profound physiological significance. The enzymatic conversion of the water-soluble, green pigment biliverdin (B22007) to the lipophilic, yellow-orange bilirubin is a highly conserved, energy-dependent process, hinting at a crucial biological role. This guide delves into the intricate details of the biliverdin-bilirubin pathway, revealing it to be a cornerstone of cellular defense against oxidative stress. Central to this is a potent antioxidant amplification cycle, where bilirubin scavenges damaging free radicals and is regenerated by the enzyme biliverdin reductase (BVR). Beyond its antioxidant capacity, this pathway is deeply integrated with cellular signaling, inflammation, and apoptosis, offering a wealth of therapeutic targets for a range of diseases underpinned by oxidative damage and inflammation.

The Core Pathway: From Heme to Bilirubin

The journey begins with the breakdown of heme, a component of hemoglobin and other hemoproteins. Heme oxygenase (HO) enzymes catabolize heme into equimolar amounts of biliverdin, carbon monoxide (CO), and free iron (Fe²⁺)[1][2][3]. The resulting biliverdin IXα is then acted upon by biliverdin reductase A (BVRA), the predominant isoform in adults[4][5].

This pivotal reaction involves the reduction of the central methene bridge of biliverdin, converting it to bilirubin[6][7]. This is not a passive process; it is an energetically expensive step requiring nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH) as an electron donor[3][8][9]. The very existence of this energy-consuming step to convert a readily excretable, water-soluble molecule (biliverdin) into a toxic, insoluble one (bilirubin) that requires further conjugation for excretion underscores its physiological importance[4].

The Key Enzyme: Biliverdin Reductase (BVR)

BVR is a highly conserved, ubiquitously expressed cytosolic enzyme[6]. It is unique among enzymes in that it has dual cofactor requirements and operates optimally at two different pH levels: it preferentially uses NADH at a pH of 6.7 and NADPH at a pH of 8.7[4][10]. Structurally, BVR contains a classic N-terminal Rossmann fold for binding the dinucleotide cofactors (NADH/NADPH)[4].

The Potent Antioxidant Amplification Cycle

The primary physiological justification for the conversion of biliverdin to bilirubin is the establishment of a powerful antioxidant redox cycle[6][11][12].

-

Scavenging: Bilirubin is a formidable antioxidant, particularly effective at protecting lipids from peroxidation, with an efficacy reported to exceed that of vitamin E[11]. It neutralizes reactive oxygen species (ROS) by donating a hydrogen atom from its C-10 position[13].

-

Oxidation: In the process of scavenging ROS, bilirubin is itself oxidized back to biliverdin[11][13][14].

-

Regeneration: The ubiquitously present and highly efficient biliverdin reductase (BVR) immediately reduces this newly formed biliverdin back to bilirubin, using NADPH as the reducing agent[11][13].

This enzymatic recycling allows nanomolar concentrations of bilirubin to counteract up to a 10,000-fold molar excess of oxidants, creating an extraordinarily potent and sustainable antioxidant defense system[11][13]. This cycle links the cellular antioxidant defense directly to the cell's main pool of reducing power, the NADPH pool[12].

Complementary Roles with Glutathione (B108866) (GSH)

The cell employs distinct but complementary antioxidant systems. While bilirubin is lipophilic and primarily protects lipids from peroxidation, the water-soluble peptide glutathione (GSH) mainly protects water-soluble proteins[14][15][16]. Studies have shown that depletion of BVR leads to a greater increase in lipid oxidation than protein oxidation, whereas the opposite is true for GSH depletion, highlighting their specialized and synergistic cytoprotective roles[14][16].

Data Presentation: Quantitative Summaries

Table 1: Biliverdin Reductase A (BVRA) - Enzyme Characteristics

| Parameter | Value | Cofactor | Reference(s) |

| Optimal pH | 6.7 | NADH | [4],[10] |

| Optimal pH | 8.7 | NADPH | [4],[10] |

| Structure | Monomeric protein with an N-terminal Rossmann-fold | N/A | [4] |

| Location | Cytosolic, in all tissues | N/A | [6] |

Table 2: Physiological Concentrations and Clinical Correlations

| Analyte/Condition | Typical Concentration/Observation | Significance | Reference(s) |

| Unconjugated Bilirubin (Serum) | 2 to 8 µM | Baseline physiological levels. | [5] |

| Conjugated Bilirubin (Serum) | 0.06 to 0.48 µM | Represents 3-5% of total bilirubin. | [5] |

| Intracellular Bilirubin (Rodent Tissues) | 10 to 50 nM | Low concentration amplified by BVR cycle. | [11] |

| Gilbert's Syndrome | Mildly elevated unconjugated bilirubin | Associated with lower risk of cardiovascular disease. | [11],[17] |

| Cardiovascular Disease Risk | Inverse relationship with serum bilirubin | Higher bilirubin levels (e.g., ~15.4 µM) associated with lower risk compared to lower levels (e.g., ~8.6 µM). | [11] |

Beyond Antioxidant Defense: BVR as a Signaling Hub

The significance of BVR extends far beyond its reductase activity. It is a multifunctional protein that acts as a critical node in cellular signaling, linking heme metabolism to cell growth, inflammation, and metabolism.

-

Dual-Specificity Kinase: BVR possesses serine/threonine/tyrosine kinase activity, allowing it to participate in major signaling cascades, including the insulin/IGF-1 and Mitogen-Activated Protein Kinase (MAPK) pathways[4][18]. This positions BVR as a regulator of glucose metabolism and cell proliferation[6].

-

Transcription Factor: BVR can translocate to the nucleus and function as a transcription factor, modulating the expression of genes like HO-1 itself, thus creating a feedback loop[4].

-

Anti-inflammatory and Immunomodulatory Effects: Both bilirubin and biliverdin exhibit potent anti-inflammatory, anti-apoptotic, and antiproliferative properties[1][19]. Bilirubin can suppress the NF-κB signaling pathway, reducing the release of inflammatory factors[20]. These properties are central to their protective effects in models of organ transplantation and ischemia-reperfusion injury[1][19].

Visualizations: Pathways and Workflows

References

- 1. Therapeutic applications of bilirubin and biliverdin in transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Physiology, Bilirubin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Biliverdin reductase: new features of an old enzyme and its potential therapeutic significance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journals.physiology.org [journals.physiology.org]

- 6. Biliverdin reductase - Wikipedia [en.wikipedia.org]

- 7. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 8. Biochemistry, Biliverdin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Detection of biliverdin reductase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. publications.aap.org [publications.aap.org]

- 12. Frontiers | Direct Antioxidant Properties of Bilirubin and Biliverdin. Is there a Role for Biliverdin Reductase? [frontiersin.org]

- 13. biochemia-medica.com [biochemia-medica.com]

- 14. Bilirubin and glutathione have complementary antioxidant and cytoprotective roles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pnas.org [pnas.org]

- 16. researchgate.net [researchgate.net]

- 17. portlandpress.com [portlandpress.com]

- 18. Frontiers | Biliverdin reductase: a target for cancer therapy? [frontiersin.org]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

Biliverdin Hydrochloride: A Comprehensive Technical Guide to its Role as a Regulator of the Innate Immune System

For Researchers, Scientists, and Drug Development Professionals

Abstract

Biliverdin (B22007), a metabolic intermediate of heme catabolism, has emerged as a potent endogenous regulator of the innate immune system. This technical guide provides an in-depth analysis of the molecular mechanisms through which biliverdin hydrochloride modulates innate immune responses. It details the key signaling pathways affected, presents available quantitative data on its immunomodulatory effects, and offers comprehensive protocols for relevant experimental investigation. This document is intended to serve as a valuable resource for researchers and professionals in immunology and drug development exploring the therapeutic potential of this compound.

Introduction

The innate immune system constitutes the first line of defense against pathogens and cellular stress. Its activation triggers a cascade of inflammatory responses crucial for host defense. However, dysregulated or excessive inflammation can lead to tissue damage and contribute to the pathogenesis of numerous inflammatory diseases. Consequently, endogenous molecules that can temper these responses are of significant therapeutic interest.

Biliverdin, a green tetrapyrrolic bile pigment, is produced from the enzymatic degradation of heme by heme oxygenase-1 (HO-1).[1][2][3] While historically considered a mere metabolic byproduct, recent research has unveiled its significant cytoprotective and anti-inflammatory properties.[2][3] Biliverdin is rapidly converted to the potent antioxidant bilirubin (B190676) by the enzyme biliverdin reductase (BVR).[1][2][3] Crucially, many of the immunomodulatory effects of biliverdin are mediated through the actions of BVR, which functions not only as an enzyme but also as a signaling molecule.[4] This guide will explore the intricate mechanisms by which this compound, a stable form of biliverdin, regulates key components of the innate immune system, with a focus on its interactions with Toll-like receptor signaling, NF-κB activation, and the production of inflammatory and anti-inflammatory cytokines.

Molecular Mechanisms of Action

This compound exerts its immunomodulatory effects through a multi-pronged approach, primarily targeting key signaling hubs within innate immune cells, particularly macrophages.

Inhibition of Toll-like Receptor 4 (TLR4) Signaling

Toll-like receptor 4 (TLR4) is a critical pattern recognition receptor that recognizes lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, and initiates a potent pro-inflammatory signaling cascade. Biliverdin has been shown to be a potent inhibitor of TLR4 expression and signaling.[1][4]

The mechanism of TLR4 inhibition is multifaceted and critically involves biliverdin reductase (BVR). Upon biliverdin administration, BVR is S-nitrosylated in a nitric oxide (NO)-dependent manner.[1][5] This modification facilitates the translocation of BVR to the nucleus, where it acts as a transcriptional repressor.[1][4] BVR directly binds to AP-1 sites within the TLR4 promoter, thereby inhibiting its transcription.[1][4] This leads to a reduction in TLR4 protein expression on the surface of macrophages, dampening their responsiveness to LPS.[4]

Figure 1: Biliverdin-mediated inhibition of TLR4 expression.

Modulation of the NF-κB Pathway

The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation, the IκB kinase (IKK) complex phosphorylates IκB, leading to its degradation and the subsequent translocation of NF-κB to the nucleus to initiate the transcription of pro-inflammatory genes.

Biliverdin has been demonstrated to inhibit the activation of NF-κB in a concentration- and time-dependent manner.[4][6] This inhibition is achieved by preventing the degradation of IκBα, thereby retaining NF-κB in the cytoplasm.[7][8] Interestingly, the role of BVR in this context is complex, with some studies suggesting it can reverse the inhibitory effect of biliverdin on NF-κB.[6] Overexpression of human BVR has been shown to enhance both basal and TNF-α-mediated NF-κB activation.[6]

Figure 2: Modulation of the NF-κB signaling pathway by biliverdin.

Promotion of Anti-Inflammatory IL-10 Production

Interleukin-10 (IL-10) is a potent anti-inflammatory cytokine that plays a crucial role in resolving inflammation and maintaining immune homeostasis. Biliverdin has been shown to stimulate the production of IL-10 in macrophages.[9][10] This effect is dependent on BVR and is mediated through the activation of the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway.[4] The binding of biliverdin to BVR on the macrophage surface is thought to initiate this signaling cascade, leading to increased IL-10 gene expression and protein secretion.[4][9]

Figure 3: Biliverdin-induced IL-10 production via the PI3K/Akt pathway.

Quantitative Data on Immunomodulatory Effects

While numerous studies have qualitatively described the anti-inflammatory effects of biliverdin, comprehensive and standardized quantitative data remains somewhat limited. The following table summarizes available data from a study investigating the dose-dependent effects of biliverdin on cytokine expression in human whole blood stimulated with LPS.[11]

| Cytokine | Biliverdin Concentration (µM) | Change in mRNA Expression (Fold Change vs. LPS alone) | Change in Protein Concentration (pg/mL vs. LPS alone) |

| IL-1β | 50 | ↓ (Significant) | ↓ (Significant) |

| IL-6 | 50 | ↓ (Significant) | No significant change |

| TNF-α | 50 | No significant change | No significant change |

| IFN-γ | 50 | ↓ (Significant) | No significant change |

| IL-1Ra | 50 | ↓ (Significant) | No significant change |

| IL-10 | 50 | No significant change | No significant change |

Note: This data highlights the dose-dependent inhibitory effect of biliverdin on the gene expression of several pro-inflammatory cytokines, with a significant reduction observed at a concentration of 50 µM.[11] However, this did not always translate to a significant decrease in protein levels within the study's timeframe. Further research with standardized protocols is required to establish a more complete quantitative profile of biliverdin's immunomodulatory activity, including IC50 values for its various effects.

Experimental Protocols